2-乙基丁酸甲酯

描述

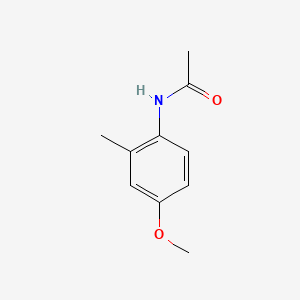

Methyl 2-ethylbutyrate is a type of ester . It is one of the key constituents of the aroma of baked wines and is also a potential contributor to the aroma of fresh strawberries . It has a very diffusive fruity effect that serves as a modifier in floral accords or in combination with fruity esters .

Synthesis Analysis

The synthesis of Methyl Butyrate involves an esterification reaction with butyric acid and methanol over a catalyst . The reactions are performed in an isothermal well-stirred batch reactor using an excess of alcohol to prevent the reverse reaction .Molecular Structure Analysis

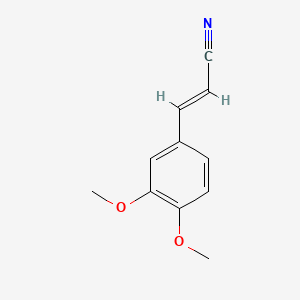

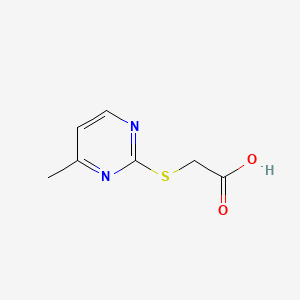

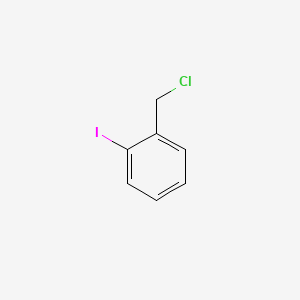

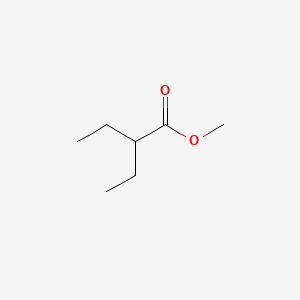

The molecular formula of Methyl 2-ethylbutyrate is C6H12O2 . It has a molecular weight of 130.18 .Chemical Reactions Analysis

As an ester, Methyl 2-ethylbutyrate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

Methyl 2-ethylbutyrate is a liquid at 20°C . It has a boiling point of 115°C and a refractive index of 1.39 . Its density is 0.89 g/mL at 25°C .科学研究应用

有机金属化学

- 2-乙基丁酸甲酯用于制备 2,2,4-三乙基-3-氧代己酸甲酯的锂烯醇盐,该锂烯醇盐进一步与双(环戊二烯基)锆(甲基)氯反应生成茂金属烯醇配合物。该配合物的结构已通过 X 射线衍射阐明,展示了其在有机金属合成中的潜力 (Stuhldreier 等,2000).

水果中的生物合成

- 在对红美味和青苹果的研究中,发现与 2-乙基丁酸甲酯密切相关的 2-甲基丁酸酯在水果香气中起着关键作用。该研究使用氘标记的底物来追踪这些酯的生物合成途径和相互转化,从而深入了解水果香气的分子起源 (Rowan 等,1996).

牙科应用

- 研究探索了包括 2-乙基丁酸甲酯在内的各种 2-氰基丙烯酸酯与人牙本质和牙釉质的粘合。研究发现,某些同系物,如乙基和异丁基,形成了牢固且持久的粘合,表明在牙科中的潜在应用 (Beech,1972).

蛋白质结构分析

- 2-乙基丁酸甲酯用于对蛋白质中的甲基进行特定的同位素标记的研究中。这种标记对于溶液核磁共振 (NMR) 光谱至关重要,有助于蛋白质的结构表征。该研究提供了改进的标记方案,突出了该化合物在高级蛋白质分析中的作用 (Kerfah 等,2015).

牲畜瘤胃发酵

- 一项研究调查了与 2-乙基丁酸甲酯相关的 2-甲基丁酸酯 (2MB) 对牛瘤胃发酵、酶活性和饲料消化率的影响。它提供了该化合物如何影响牲畜消化并可能用于提高动物饲料效率的见解 (Wang 等,2012).

除草剂配方

- 一项研究使用聚-3-羟基丁酸酯与泥炭和粘土等天然材料混合的基质开发了缓释除草剂配方。这项研究表明在开发更环保、更高效的农业化学品中具有潜在应用 (Kiselev 等,2019).

神经外科应用

- 2-乙基丁酸甲酯在一项关于氰基丙烯酸酯粘合剂在神经外科中的潜力的研究中被提及。这些粘合剂,包括 2-乙基丁酸甲酯衍生物,对于颅内动脉瘤加固等手术可能很有价值 (Mickey & Samson,1981).

安全和危害

未来方向

There is a patent for a continuous production method for ethyl 2-methylbutyrate, which could potentially be applied to Methyl 2-ethylbutyrate . This method is capable of improving the output of single production apparatus, is higher in product yield than conventional technologies, is beneficial to environmental protection, and helps to reduce labor intensity and cost of workers .

作用机制

Target of Action

Methyl 2-ethylbutanoate, also known as Methyl 2-ethylbutyrate, is a chemical compound with the molecular formula C7H14O2 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary depending on the context of its use. For example, in a biological context, the targets could be specific proteins or enzymes in the body. In a chemical context, the targets could be other reactants in a chemical reaction.

Biochemical Pathways

It’s worth noting that the compound belongs to the class of organic compounds known as branched fatty acids . These compounds can participate in various biochemical pathways, including lipid metabolism and fatty acid biosynthesis.

Action Environment

The action, efficacy, and stability of Methyl 2-ethylbutanoate can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical substances. For instance, the compound’s physical form is reported to be liquid , suggesting that its state could change under different temperature conditions. Furthermore, the compound’s reactivity and stability could be affected by the pH of the environment and the presence of other chemical substances.

属性

IUPAC Name |

methyl 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEAEGWIVFZPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231215 | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethylbutyrate | |

CAS RN |

816-11-5 | |

| Record name | Methyl 2-ethylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN25L56YL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the reaction of methyl 2-ethylbutyrate with lithium diisopropylamide (LDA) and its significance in organic synthesis?

A1: Methyl 2-ethylbutyrate reacts with LDA, a strong, non-nucleophilic base, to form its corresponding lithium enolate. [, ] This enolate formation is crucial because it generates a nucleophilic carbon center at the alpha position of the ester. This nucleophilic center can then react with various electrophiles, providing a pathway for the synthesis of more complex molecules.

Q2: Are there any studies exploring the structural characterization of compounds derived from methyl 2-ethylbutyrate?

A2: Yes, the second paper describes the synthesis and first X-ray structure determination of a zirconocene β-keto ester enolate derived from methyl 2-ethylbutyrate. [] This study provides valuable insights into the structural features of such complexes, which can help in understanding their reactivity and applications in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。